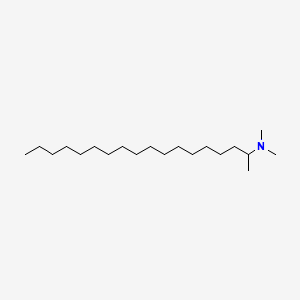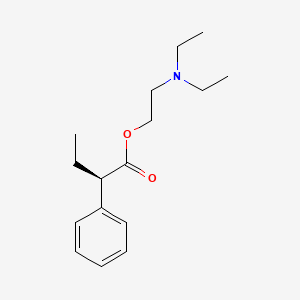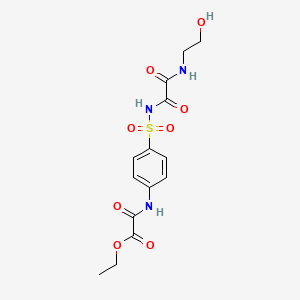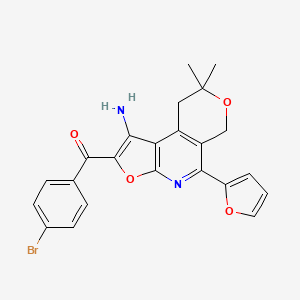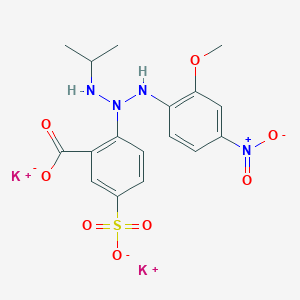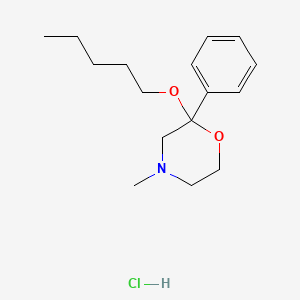
4-Methyl-2-(pentyloxy)-2-phenylmorpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(pentyloxy)-2-phenylmorpholine hydrochloride is a chemical compound with a unique structure that combines a morpholine ring with methyl, pentyloxy, and phenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pentyloxy)-2-phenylmorpholine hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Pentyloxy Group: The pentyloxy group can be introduced through etherification reactions, where a pentanol derivative reacts with the morpholine ring.
Addition of the Phenyl Group: The phenyl group can be added through Friedel-Crafts alkylation or acylation reactions.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(pentyloxy)-2-phenylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted morpholine derivatives with new functional groups.
Applications De Recherche Scientifique
4-Methyl-2-(pentyloxy)-2-phenylmorpholine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(pentyloxy)-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-(pentyloxy)-2-phenylmorpholine: The free base form without the hydrochloride salt.
2-Phenylmorpholine: A simpler morpholine derivative with only a phenyl substituent.
4-Methylmorpholine: A morpholine derivative with only a methyl substituent.
Uniqueness
4-Methyl-2-(pentyloxy)-2-phenylmorpholine hydrochloride is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the pentyloxy group, in particular, may enhance its lipophilicity and influence its interaction with biological membranes and targets.
Propriétés
Numéro CAS |
124497-87-6 |
|---|---|
Formule moléculaire |
C16H26ClNO2 |
Poids moléculaire |
299.83 g/mol |
Nom IUPAC |
4-methyl-2-pentoxy-2-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-3-4-8-12-18-16(14-17(2)11-13-19-16)15-9-6-5-7-10-15;/h5-7,9-10H,3-4,8,11-14H2,1-2H3;1H |
Clé InChI |
JHRGAFQIXVPKGJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1(CN(CCO1)C)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



